molecular formula C17H17N3O3 B6107091 N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

Cat. No. B6107091
M. Wt: 311.33 g/mol
InChI Key: QCBJBCRFICQFKC-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide, also known as HOMBPB, is a chemical compound that has been the subject of scientific research in recent years. HOMBPB is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and survival. In

Mechanism of Action

N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in cell growth and survival pathways. The inhibition of CK2 by this compound leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce cell cycle arrest and inhibit cell migration in cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on cancer cells without interfering with other cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide could focus on its potential as a therapeutic agent for specific types of cancer, as well as its use in combination with other anticancer agents. In addition, the development of more soluble analogs of this compound could improve its efficacy as a therapeutic agent. Finally, further studies on the mechanism of action of this compound could lead to a better understanding of the role of CK2 in cancer and other diseases.

Synthesis Methods

The synthesis of N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide involves a series of chemical reactions. The starting material for the synthesis is 4-bromo-2-chloroacetophenone, which is reacted with ethyl 2-oxo-2-phenylacetate to form 4-bromo-2-(2-oxo-2-phenylacetyl)phenone. This compound is then reacted with 2-amino-3-methylpyridine to form 4-bromo-2-(2-oxo-2-phenylacetyl)-5-(3-methylpyridin-2-yl)phenol. The final step in the synthesis involves the reaction of this compound with n-butylamine to form this compound.

Scientific Research Applications

N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide has been the subject of scientific research due to its potential as a therapeutic agent for the treatment of cancer. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has been shown to be a potent inhibitor of CK2, and its anticancer activity has been demonstrated in vitro and in vivo.

properties

IUPAC Name

N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-5-14(21)19-11-8-10(2)15(22)12(9-11)17-20-16-13(23-17)6-4-7-18-16/h4,6-9,22H,3,5H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBJBCRFICQFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C(=C1)C)O)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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